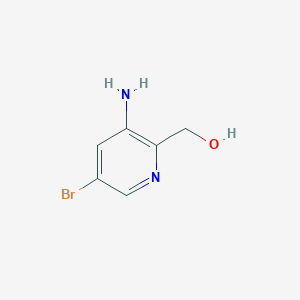

(3-Amino-5-bromopyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-5-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYPEZDWRWAWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291982 | |

| Record name | 2-Pyridinemethanol, 3-amino-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-68-3 | |

| Record name | 2-Pyridinemethanol, 3-amino-5-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3-amino-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of Brominated Aminopyridine Methanols: A Technical Guide to (2-Amino-5-bromopyridin-3-yl)methanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Isomeric Specificity

In the pursuit of novel therapeutics, the precise control and understanding of molecular architecture are paramount. The brominated aminopyridine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of kinase inhibitors, central nervous system agents, and other targeted therapies. However, the nuanced physicochemical properties of its various isomers can significantly impact biological activity, solubility, and formulation development.

This technical guide addresses the physical properties of a key exemplar of this class, (2-Amino-5-bromopyridin-3-yl)methanol . It is critical to note that a comprehensive search for experimental data on the isomeric compound, (3-Amino-5-bromopyridin-2-yl)methanol, did not yield sufficient verifiable information in the public domain, including a specific CAS number or detailed characterization. This highlights a common challenge in chemical research where data on one isomer may be readily available while information on a closely related structure remains elusive. Therefore, this guide will focus on the well-documented properties of (2-Amino-5-bromopyridin-3-yl)methanol as a representative and valuable analogue.

Core Molecular Attributes of (2-Amino-5-bromopyridin-3-yl)methanol

The foundational physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. For (2-Amino-5-bromopyridin-3-yl)methanol, these attributes provide a baseline for its handling, formulation, and potential as a synthetic building block.

| Property | Value | Source |

| CAS Number | 335031-01-1 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [2] |

| Appearance | Solid |

The presence of the amino, bromo, and hydroxymethyl functional groups on the pyridine ring imparts a specific polarity and reactivity profile to the molecule. The interplay of these groups governs its solubility, melting point, and spectroscopic characteristics.

Structural and Spectroscopic Characterization

A definitive understanding of a molecule's physical properties is rooted in its structural confirmation. Spectroscopic methods provide the necessary evidence to verify the identity and purity of (2-Amino-5-bromopyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are indispensable for elucidating the chemical environment of each atom within the molecule. While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, chemical shift predictions and analysis of related structures provide valuable insights. A ¹H NMR spectrum is available for this compound, confirming its structure.[3]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of a compound. For (2-Amino-5-bromopyridin-3-yl)methanol, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to the exact mass of the molecule, further confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of (2-Amino-5-bromopyridin-3-yl)methanol would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the alcohol, C-N and C-O stretching vibrations, and aromatic C-H and C=C/C=N bond vibrations.

Thermal and Solubility Properties

The melting point and solubility of a compound are critical parameters for its purification, formulation, and administration as a potential therapeutic agent.

Melting Point

As a solid crystalline material, (2-Amino-5-bromopyridin-3-yl)methanol has a defined melting point. While a specific experimental value is not consistently reported across public databases, its solid nature at room temperature is a key physical characteristic. For comparison, the related precursor, 3-Amino-5-bromopyridine, has a reported melting point of 65-69 °C. The addition of the hydroxymethyl group would be expected to influence this value due to its potential for hydrogen bonding.

Solubility Profile

The solubility of (2-Amino-5-bromopyridin-3-yl)methanol is dictated by the balance of its polar functional groups (amino and hydroxyl) and the relatively nonpolar bromopyridine core.

-

Aqueous Solubility: The presence of the amino and hydroxyl groups suggests that the compound will exhibit some solubility in aqueous solutions, particularly at acidic pH where the amino group can be protonated.

-

Organic Solvent Solubility: It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

A comprehensive understanding of its solubility is essential for designing appropriate reaction conditions and for the development of viable pharmaceutical formulations.

Synthetic Pathway and Physicochemical Implications

The method of synthesis can significantly influence the physical properties of the final compound, including its purity and crystalline form. A common route to substituted aminopyridines involves the functionalization of a pre-existing pyridine ring.

A representative synthesis of (2-Amino-5-bromopyridin-3-yl)methanol could potentially be adapted from the synthesis of related compounds. For instance, the synthesis of 2,3-diaminopyridine often starts with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.[4] Subsequent functionalization at the 3-position would be required to introduce the methanol group.

References

- 1. (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL | CAS 335031-01-1 [matrix-fine-chemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine(335031-01-1) 1H NMR spectrum [chemicalbook.com]

- 4. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Amino-5-bromopyridin-2-yl)methanol: Synthesis, Characterization, and Potential Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (3-Amino-5-bromopyridin-2-yl)methanol, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this particular isomer is not prominently cataloged in public databases, this document outlines a robust and plausible synthetic pathway, details its expected physicochemical and spectral properties, and explores its potential applications as a scaffold in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of substituted pyridine derivatives.

Introduction: The Significance of the Aminobromopyridine Scaffold

The pyridine ring is a privileged scaffold in drug design, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile core for interacting with biological targets. The strategic functionalization of the pyridine ring with substituents such as amino and bromo groups, as seen in this compound, provides medicinal chemists with a powerful tool to modulate a compound's steric, electronic, and pharmacokinetic properties. The presence of a bromine atom offers a handle for further synthetic elaboration through cross-coupling reactions, while the amino and hydroxymethyl groups provide sites for derivatization to explore structure-activity relationships (SAR).

This guide will focus on the synthesis and characterization of the specific isomer, this compound, providing a foundational understanding for its incorporation into drug discovery programs.

Physicochemical and Spectral Data

As of the writing of this guide, a dedicated CAS number for this compound has not been found in major chemical databases. However, based on the properties of closely related isomers, such as (2-Amino-5-bromopyridin-3-yl)methanol (CAS: 335031-01-1), we can predict the following properties for the target compound.[2][3]

| Property | Predicted Value |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 130-145 °C |

| Boiling Point | ~340 °C (Predicted) |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8 (s, 1H), ~7.5 (s, 1H), ~5.5 (br s, 2H, NH₂), ~4.5 (s, 2H, CH₂), ~5.0 (t, 1H, OH) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~155, ~145, ~140, ~120, ~110, ~60 |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from the commercially available 3-Amino-5-bromopyridine (CAS: 13535-01-8). The proposed synthetic workflow involves the protection of the amino group, followed by directed ortho-lithiation and subsequent reaction with an electrophile to introduce the hydroxymethyl group, and finally deprotection.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of 3-Amino-5-bromopyridine

-

To a solution of 3-Amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate.

Step 2: Directed Ortho-lithiation and Hydroxymethylation

-

Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.2 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add freshly dried paraformaldehyde (2.0 eq) as a solid in one portion.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: Deprotection

-

Dissolve the purified N-Boc protected this compound (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Applications in Drug Discovery

Substituted aminobromopyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The title compound, this compound, can serve as a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.

Kinase Inhibitors

The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region. The bromine atom at the 5-position can be utilized for Suzuki, Sonogashira, or other cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties that can occupy the hydrophobic pocket of the kinase active site. The hydroxymethyl group at the 2-position can be further functionalized to improve solubility or to introduce additional binding interactions.

Caption: Potential synthetic elaboration of this compound for kinase inhibitor synthesis.

Other Potential Therapeutic Areas

Derivatives of aminobromopyridines have also been explored as potential agents for treating a variety of other conditions, including:

-

Neurological Disorders: The pyridine scaffold is present in compounds targeting central nervous system (CNS) receptors.

-

Inflammatory Diseases: Certain pyridine derivatives have shown anti-inflammatory properties.

-

Infectious Diseases: The heterocyclic nature of the compound makes it a candidate for the development of novel antibacterial or antiviral agents.

Conclusion

This compound is a valuable, albeit not widely cataloged, chemical entity with significant potential for application in drug discovery and medicinal chemistry. This guide provides a scientifically sound, proposed synthetic route and predicted characterization data to facilitate its use in the research community. The versatile functional handles on the pyridine core make it an attractive starting point for the synthesis of compound libraries aimed at a diverse range of biological targets. As the demand for novel and effective therapeutics continues to grow, the exploration of such unique chemical scaffolds will be paramount to the advancement of modern medicine.

References

(3-Amino-5-bromopyridin-2-yl)methanol: A Technical Guide for Advanced Research

Introduction

(3-Amino-5-bromopyridin-2-yl)methanol is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a substituted aminopyridine, it belongs to a class of "privileged structures" that are frequently incorporated into the design of pharmacologically active agents due to their ability to interact with a wide range of biological targets.[1] This guide provides an in-depth overview of the core physicochemical properties, synthesis, characterization, and potential applications of this valuable research chemical, with a focus on empowering researchers to effectively utilize it in their work.

The structure, featuring a pyridine ring substituted with an amine, a bromine atom, and a hydroxymethyl group, offers multiple points for chemical modification, making it an ideal scaffold for library synthesis and structure-activity relationship (SAR) studies. The calculated molecular weight of this compound is 203.04 g/mol with a molecular formula of C₆H₇BrN₂O .

I. Physicochemical and Structural Data

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | Calculated |

| Molecular Weight | 203.04 g/mol | Calculated[2] |

| IUPAC Name | This compound | - |

| Appearance | Off-white to light brown solid (Predicted) | Based on related compounds |

| SMILES | NC1=C(CO)C=C(Br)N=C1 | Predicted |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

II. Synthesis and Purification: A Proposed Pathway

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The following multi-step pathway starts from the commercially available 3-amino-5-bromopyridine.

Causality of the Synthetic Strategy

The chosen strategy revolves around the selective functionalization of the C2 position of the 3-amino-5-bromopyridine starting material. Direct introduction of a hydroxymethyl group is challenging. A more reliable approach involves an initial lithiation at the C2 position, trapping with a suitable electrophile (such as formaldehyde), which is a well-established method for introducing a hydroxymethyl group onto an aromatic ring. The amino group at C3 directs the ortho-lithiation to the C2 position, providing regiochemical control.

Experimental Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Amino-5-bromopyridine (1.0 eq)[4]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

-

Paraformaldehyde (dried under vacuum, 1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The flask is charged with 3-amino-5-bromopyridine (1.0 eq) and dissolved in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour. Successful lithiation is indicated by a color change.

-

Electrophilic Quench: Dry paraformaldehyde (1.5 eq) is added in one portion to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

III. Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques should be employed.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons on the pyridine ring (typically 7.0-8.5 ppm), a singlet for the -CH₂OH group (around 4.5-5.0 ppm), and a broad singlet for the -NH₂ protons (variable, 4.0-6.0 ppm). |

| ¹³C NMR | Signals corresponding to the five distinct pyridine carbons and one signal for the methylene (-CH₂OH) carbon (typically 55-65 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 203.98/205.98, showing the characteristic isotopic pattern for a monobrominated compound. |

| FT-IR | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (two bands, ~3400-3200 cm⁻¹), C-H stretching (~3000-2850 cm⁻¹), and C=C/C=N aromatic stretching (~1600-1400 cm⁻¹). |

IV. Applications in Drug Discovery and Development

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this motif.[1] These structures are particularly prominent in the development of kinase inhibitors.[5][6][7]

Role as a Kinase Inhibitor Scaffold

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core can act as a bioisostere for the purine ring of ATP, allowing it to bind competitively to the ATP-binding site of kinases. The substituents on the pyridine ring play a crucial role in modulating potency and selectivity.

-

The amino group can act as a key hydrogen bond donor, anchoring the molecule in the hinge region of the kinase active site.

-

The hydroxymethyl group provides a site for further derivatization to explore interactions with the solvent-exposed region of the active site, potentially enhancing selectivity and improving pharmacokinetic properties.

-

The bromo group serves as a valuable synthetic handle for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of different chemical spaces.

Potential Therapeutic Areas:

-

Oncology: As a precursor for inhibitors of various protein kinases implicated in cancer, such as EGFR, VEGFR, and CDKs.[5][8]

-

Inflammatory Diseases: Targeting kinases like JNK, which are involved in inflammatory signaling pathways.[6]

-

Neurological Disorders: Certain aminopyridine derivatives have shown activity as potassium channel blockers, a mechanism relevant to diseases like multiple sclerosis.[1]

Logical Pathway Diagram for Application

Caption: Role of this compound in a drug discovery program.

V. Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on the GHS classifications of similar brominated aminopyridines, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. appretech.com [appretech.com]

- 3. (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL | CAS 335031-01-1 [matrix-fine-chemicals.com]

- 4. 3-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 6. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of (3-Amino-5-bromopyridin-2-yl)methanol

Introduction: A Key Scaffold in Modern Drug Discovery

(3-Amino-5-bromopyridin-2-yl)methanol represents a critical heterocyclic building block in the landscape of pharmaceutical research and development. The substituted pyridine core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The specific arrangement of an amino group, a bromine atom, and a hydroxymethyl group on the pyridine ring provides a unique combination of hydrogen bonding capabilities, potential for further functionalization, and tailored lipophilicity. These features make it an attractive scaffold for targeting a wide array of biological targets, from kinases to G-protein coupled receptors.

The precise structural characterization of this molecule is of paramount importance. The isomeric purity and unambiguous confirmation of the substitution pattern are critical for ensuring predictable structure-activity relationships (SAR), consistent biological data, and ultimately, the safety and efficacy of any resulting drug candidate. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore not just the "how" but the "why" of each analytical choice, offering insights into the interpretation of complex spectral data.

The Strategic Workflow for Unambiguous Structure Determination

The elucidation of a novel or synthesized chemical entity is a systematic process. It begins with foundational techniques that confirm the presence of key functional groups and the overall molecular mass, and then progresses to more sophisticated methods that piece together the precise connectivity and spatial arrangement of atoms.

References

An In-depth Technical Guide on the Physicochemical Characterization of (3-Amino-5-bromopyridin-2-yl)methanol, with a Focus on its Melting Point

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of the novel heterocyclic compound, (3-Amino-5-bromopyridin-2-yl)methanol. While a definitive experimentally determined melting point for this specific molecule is not yet reported in publicly accessible literature, this document will establish a scientifically grounded framework for its estimation and empirical determination. By examining the structural components of the molecule and drawing comparisons with analogous compounds, we can delineate an expected melting point range. Furthermore, this guide will detail the established methodologies for accurate melting point determination, emphasizing the critical role of this parameter in assessing the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates. The principles and protocols outlined herein are designed to equip researchers in the fields of medicinal chemistry and drug development with the necessary tools for the precise characterization of this and other novel chemical entities.

Introduction: The Significance of Melting Point in Drug Development

In the rigorous landscape of pharmaceutical research and development, the melting point of a crystalline solid is a fundamental physicochemical property. It is a critical first indicator of purity and plays a pivotal role in the identification and characterization of new chemical entities. An impure substance will typically exhibit a depressed and broadened melting point range compared to its pure counterpart.[1] Therefore, the accurate determination of a sharp melting point provides a degree of confidence in the integrity of a synthesized compound before it proceeds to more advanced analytical and biological screening. For a novel molecule such as this compound, establishing a reliable melting point is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.

Molecular Structure and its Influence on Melting Point

The melting point of a compound is intrinsically linked to its crystal lattice energy, which is the energy required to separate the constituent molecules from their fixed positions in the solid state. This energy is governed by the intermolecular forces at play. The structure of this compound, presented below, suggests the presence of several key functional groups that will dictate its melting behavior.

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring that contributes to the planarity of the molecule, allowing for efficient packing in a crystal lattice.

-

Amino Group (-NH2): A primary amine capable of acting as both a hydrogen bond donor and acceptor, leading to strong intermolecular hydrogen bonding.

-

Bromo Group (-Br): A halogen atom that increases the molecular weight and polarizability of the molecule, contributing to stronger van der Waals forces and dipole-dipole interactions.

-

Methanol Group (-CH2OH): A primary alcohol that is a potent hydrogen bond donor and acceptor, further reinforcing the intermolecular network.

The combination of hydrogen bonding capabilities from the amino and methanol groups is expected to result in a relatively high melting point for a molecule of its size. The bromine atom will further enhance this by increasing the overall intermolecular attractive forces.

Estimated Melting Point Based on Structurally Related Compounds

In the absence of direct experimental data for this compound, we can infer a probable melting point range by examining the melting points of structurally analogous compounds. This comparative approach provides a valuable starting point for experimental design.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| 3-Amino-5-bromopyridine | 13535-01-8 | C5H5BrN2 | 65-69[2] |

| (6-Bromo-pyridin-2-yl)methanol | 33674-96-3 | C6H6BrNO | 34-39 |

| (2-Amino-5-bromopyridin-3-yl)methanol | 335031-01-1 | C6H7BrN2O | Not available |

Table 1: Melting points of compounds structurally related to this compound.

The presence of both the amino and methanol groups in the target compound, both capable of hydrogen bonding, suggests that its melting point will be significantly higher than that of (6-Bromo-pyridin-2-yl)methanol, which only possesses the methanol group for hydrogen bonding. While 3-Amino-5-bromopyridine has a melting point in the range of 65-69 °C, the addition of the methanol group in our target molecule is expected to increase the melting point further due to the introduction of an additional hydrogen bonding site. Therefore, a reasonable estimate for the melting point of this compound would be in the range of 80-120 °C.

Experimental Protocol for Melting Point Determination

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of a novel crystalline compound such as this compound. This protocol is designed to be self-validating by incorporating a calibration step with a known standard.

Instrumentation and Materials

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, DigiMelt, or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

The synthesized and purified this compound

-

A certified melting point standard with a melting point in the expected range (e.g., Isophthalic Acid, melting point: 341-343 °C, though a lower melting standard would be more appropriate for the estimated range).

Sample Preparation

-

Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.[3]

Instrument Calibration

Prior to determining the melting point of the unknown, it is crucial to calibrate the thermometer of the melting point apparatus.

-

Prepare a capillary tube with a certified melting point standard in the same manner as the sample.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the block rapidly to about 20 °C below the known melting point of the standard.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

Compare the observed melting range with the certified range of the standard. If there is a significant deviation, apply a correction factor to all subsequent measurements.

Melting Point Determination of this compound

-

Place the prepared capillary tube containing this compound into the heating block.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[3]

-

For an accurate determination, heat the block rapidly to approximately 20 °C below the estimated melting point (80-120 °C).

-

Reduce the heating rate to a slow and steady 1-2 °C per minute.[3]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at the first sign of liquid formation.

-

Continue heating at the same slow rate and record the temperature at which the last solid particle melts.

-

The recorded melting point should be reported as a range from the onset to the completion of melting. A narrow range (e.g., 1-2 °C) is indicative of a high degree of purity.

Visualization of the Experimental Workflow

The logical flow of the melting point determination process is illustrated in the following diagram.

Caption: Workflow for accurate melting point determination.

Conclusion

While the precise melting point of this compound remains to be empirically determined and published, this guide provides a robust framework for its estimation and experimental validation. The presence of strong hydrogen-bonding functional groups suggests a melting point that is likely to be in the range of 80-120 °C. The detailed protocol provided herein ensures that researchers can confidently and accurately determine this crucial physicochemical parameter, thereby underpinning the foundational characterization necessary for the advancement of this compound in the drug discovery pipeline. The principles of careful sample preparation, instrument calibration, and controlled heating are paramount to achieving reliable and reproducible results.

References

Navigating the Synthesis and Application of (3-Amino-5-bromopyridin-2-yl)methanol: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and versatile functionalization potential make it a cornerstone in the design of targeted therapies. This guide focuses on a particularly valuable derivative, (3-Amino-5-bromopyridin-2-yl)methanol (CAS No: 1363381-68-3), a trifunctional building block poised for significant impact in drug discovery, particularly in the realm of kinase inhibitors. The strategic placement of an amino group, a bromine atom, and a hydroxymethyl group offers a tripartite handle for molecular elaboration, enabling chemists to meticulously explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, commercial availability, and critical applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and downstream applications. The table below summarizes key computed and experimental data for this compound and its common precursor, 3-Amino-5-bromopyridine.

| Property | This compound | 3-Amino-5-bromopyridine |

| CAS Number | 1363381-68-3[1] | 13535-01-8[2][3] |

| Molecular Formula | C₆H₇BrN₂O | C₅H₅BrN₂[2][3] |

| Molecular Weight | 203.04 g/mol | 173.01 g/mol [2][3] |

| Boiling Point | 374.4±37.0 °C (Predicted)[1] | Not available |

| Melting Point | Not available | 65-69 °C[2] |

| pKa | 12.95±0.10 (Predicted)[1] | Not available |

| Density | 1.766±0.06 g/cm³ (Predicted)[1] | Not available |

| SMILES | NC1=C(CO)C=C(Br)C=N1 | Nc1cncc(Br)c1[2] |

| InChI | InChI=1S/C6H7BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H2 | 1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2[2] |

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound typically originates from commercially available 3-Amino-5-bromopyridine. The critical transformation is the introduction of a hydroxymethyl group at the 2-position of the pyridine ring. Below are two established methods for this conversion, starting from the corresponding carboxylic acid or its methyl ester.

Synthetic Pathway Overview

Caption: Synthetic routes to this compound.

Protocol 1: Reduction of 3-Amino-5-bromo-pyridine-2-carboxylic acid methyl ester[1]

This protocol details the reduction of the methyl ester intermediate to the target alcohol using lithium aluminium hydride.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium tetrahydride in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C using an ice bath. To this, add a solution of 3-amino-5-bromo-pyridine-2-carboxylic acid methyl ester in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20 °C) and stir for 1 hour.

-

Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Purification: Filter the resulting suspension through a pad of celite, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Protocol 2: Reduction of 3-Amino-5-bromo-pyridine-2-carboxylic acid[1]

This method employs a milder reducing agent, zinc powder in the presence of ammonium chloride.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-bromo-pyridine-2-carboxylic acid in a mixture of methanol and dichloromethane under an inert atmosphere.

-

Addition of Reagents: To this solution, add ammonium chloride followed by zinc powder.

-

Reaction Conditions: Heat the reaction mixture to 75 °C and maintain for 4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the zinc residue. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The trifunctional nature of this compound makes it a highly valuable building block for the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl and heteroaryl moieties. The amino and hydroxymethyl groups can be further functionalized or participate in crucial hydrogen bonding interactions within the kinase active site.

Workflow for Kinase Inhibitor Synthesis

Caption: Workflow for the utilization of this compound in kinase inhibitor synthesis.

Safe Handling and Storage

As with any brominated heterocyclic compound, proper safety precautions are essential when handling this compound and its precursors. Based on the safety data for the closely related 3-Amino-5-bromopyridine, the following hazards should be considered:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Commercial Availability

This compound is available from a number of commercial suppliers, catering to both research and development needs. The table below provides a non-exhaustive list of vendors. It is advisable to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Number | Notes |

| Universal Biologicals | CS-0053390[4] | Contact for pricing and availability. |

| Pharmaffiliates | PA270014607 | Lists CAS No. 1380571-68-5 for the isomeric (3-Amino-6-bromopyridin-2-yl)methanol. Verify the correct isomer before ordering.[5] |

| BLDpharm | - | Lists several isomers, including (5-Amino-3-bromopyridin-2-yl)methanol and (3-Amino-6-bromopyridin-2-yl)methanol. Careful verification of the desired isomer is necessary. |

| Matrix Fine Chemicals | MM335031011N14 | Lists (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL (CAS 335031-01-1).[6] |

| LookChem | 1363381-68-3[1] | Provides synthesis information and lists suppliers for the target compound. |

Conclusion

This compound is a strategically important building block for drug discovery, offering multiple avenues for chemical modification. Its utility in the synthesis of kinase inhibitors underscores its potential for the development of novel targeted therapies. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this versatile scaffold in their quest for new medicines. As with any chemical synthesis, adherence to strict safety protocols and careful analytical characterization of all intermediates and final products are paramount for successful and reproducible outcomes.

References

- 1. 3-AMino-5-broMo-2-hydroxyMethylpyridine|lookchem [lookchem.com]

- 2. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]

- 3. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL | CAS 335031-01-1 [matrix-fine-chemicals.com]

Safety and handling for (3-Amino-5-bromopyridin-2-yl)methanol

An In-depth Technical Guide on the Safe Handling of (3-Amino-5-bromopyridin-2-yl)methanol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or protocol for any specific laboratory or institution. All handling of chemical substances must be conducted in accordance with your institution's established safety protocols and under the guidance of qualified personnel. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Core Compound Identity and Physicochemical Profile

This compound is a substituted pyridine derivative. Its chemical structure, incorporating an amino group, a bromine atom, and a hydroxymethyl group, defines its reactivity and dictates the necessary handling precautions.

Table 1: Key Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| CAS Number | 1380571-68-5[1] |

| Appearance | Solid (form may vary) |

| Melting Point | 65-69 °C (for the related compound 3-Amino-5-bromopyridine)[2] |

Note: The melting point provided is for a structurally similar compound and should be considered as an estimate. Always refer to the supplier's certificate of analysis for lot-specific data.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not universally established, the known hazards of structurally related aminopyridines and brominated pyridines provide a strong basis for a precautionary approach. The primary hazards are associated with its potential toxicity and irritant properties.[3][4][5]

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[5][6] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[5][6][7] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[5][6][7] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a properly functioning and certified chemical fume hood.[3][8][9] This is the primary means of preventing inhalation of airborne particulates and vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[4][9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn over goggles when there is a risk of splashing.[3]

-

Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[9]

-

Body Protection: A full-length laboratory coat must be worn and kept fastened.[3]

-

Respiratory Protection: In situations where dust or aerosol generation is unavoidable and cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] All respirator use must be in accordance with a formal respiratory protection program.

Caption: Hierarchy of controls for safe handling.

Safe Handling and Storage Protocols

Handling

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use smooth, controlled motions to minimize the generation of airborne particles.

-

Solution Preparation: When dissolving the solid, add the solvent to the solid to wet the material and reduce dusting.

-

General Hygiene: Avoid all contact with skin and eyes.[4] Do not eat, drink, or smoke in areas where this compound is handled.[10] Wash hands thoroughly after handling.

Storage

-

Container: Keep the compound in its original, tightly sealed container.[4][10]

-

Location: Store in a cool, dry, and well-ventilated area.[4][10] The storage area should be secured and accessible only to authorized personnel.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]

Emergency Procedures

Preparedness is critical for responding effectively to any accidental release or exposure.

Spills

-

Minor Spill (Solid): If a small amount is spilled within a fume hood, carefully sweep it up using a dustpan and brush, avoiding dust creation. Place the material into a sealed, labeled container for hazardous waste disposal.[11]

-

Minor Spill (Liquid): For small solution spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[9] Place the contaminated absorbent into a sealed, labeled container for disposal.

-

Major Spill: In the event of a large spill, evacuate the immediate area and notify your institution's emergency response team.[8][12]

First Aid

-

Inhalation: If inhaled, immediately move the affected person to fresh air.[4][13][14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[4]

Caption: Emergency response workflow for spills and exposures.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3]

-

Collect all waste in designated, properly labeled, and sealed containers.[3]

-

Never dispose of this chemical or its solutions down the drain.[3][9]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[3]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. biochemopharma.fr [biochemopharma.fr]

- 11. geneseo.edu [geneseo.edu]

- 12. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

Mastering the Stability and Storage of (3-Amino-5-bromopyridin-2-yl)methanol: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Handling and Storing (3-Amino-5-bromopyridin-2-yl)methanol.

This guide provides a comprehensive overview of the critical stability and storage considerations for this compound, a key building block in contemporary drug discovery. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to maintain the integrity of this reagent, ensuring the reliability and reproducibility of your experimental outcomes. We will delve into the chemical rationale behind the recommended protocols, moving beyond simple instructions to a deeper understanding of the molecule's behavior.

Chemical Profile and Inherent Stability Characteristics

This compound is a trifunctionalized pyridine derivative. Its stability is governed by the interplay of the electron-donating amino group, the electron-withdrawing bromo group, and the nucleophilic hydroxymethyl group, all situated on an aromatic pyridine ring. While generally stable under recommended storage conditions, the molecule possesses inherent reactivity that necessitates careful handling.[1]

The primary functional groups that can influence its stability are:

-

Amino Group: Susceptible to oxidation, which can be catalyzed by light and trace metals. It can also participate in reactions with electrophiles.

-

Hydroxymethyl Group: Can be oxidized to the corresponding aldehyde or carboxylic acid. It may also react with acids or bases.

-

Bromo-Pyridine System: The pyridine ring itself is relatively stable, but the bromine atom can be susceptible to nucleophilic displacement under certain conditions, and the overall electron distribution can influence the reactivity of the other substituents.

Understanding these potential degradation pathways is fundamental to establishing an effective storage and handling strategy.

Core Principles of Storage and Environmental Control

The overarching goal in storing this compound is to mitigate exposure to environmental factors that can accelerate its degradation. These primary factors are temperature, atmosphere, light, and moisture.

Temperature: The Kinetic Gatekeeper

Temperature is a critical parameter governing the rate of chemical degradation. For this compound, a controlled temperature environment is paramount.

-

Long-Term Storage: For extended periods, storage at -20°C is recommended.[1] This significantly reduces the kinetic energy of the molecules, thereby minimizing the rate of potential degradation reactions.

-

Short-Term Storage: For routine laboratory use, storage at 2-8°C (refrigerated) is acceptable for shorter durations.

It is crucial to avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the physical state of the compound, leading to inconsistent sampling.

Atmosphere: The Oxidative Threat

The presence of oxygen presents a significant risk of oxidative degradation, particularly of the amino and hydroxymethyl groups.

-

Inert Atmosphere: Whenever possible, store this compound under an inert atmosphere such as argon or nitrogen. This is especially important for long-term storage or if the compound will be used in sensitive applications where even minor impurities are a concern.

-

Tightly Sealed Containers: Always ensure the container is tightly sealed to minimize the ingress of air and moisture.[2]

Light: The Photochemical Catalyst

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation pathways.

-

Amber Vials: Store the compound in amber or opaque containers to protect it from light.

-

Dark Storage: Keep the container in a dark location, such as a cabinet or a light-proof box.

Moisture: The Hydrolytic Risk

While not highly susceptible to hydrolysis, the presence of moisture can facilitate certain degradation pathways and can lead to clumping of the solid material, making it difficult to handle accurately.

-

Dry Conditions: Store in a dry environment. A desiccator can be used to provide an extra layer of protection against humidity.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound:

| Parameter | Long-Term Storage | Short-Term Storage |

| Temperature | -20°C | 2-8°C |

| Atmosphere | Inert (Argon/Nitrogen) | Tightly Sealed |

| Light | Protected from light (Amber vial, dark) | Protected from light |

| Moisture | Dry (Desiccator recommended) | Dry |

Experimental Protocols: Handling and Preparation of Stock Solutions

Adherence to a strict protocol upon receiving and during the handling of this compound is crucial for maintaining its integrity.

Initial Receipt and Inspection

-

Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or improper sealing.

-

Appearance Check: The compound should be a solid. Note any discoloration or change in physical appearance from the manufacturer's specifications.

-

Documentation: Record the date of receipt and the lot number.

Preparation of a Stock Solution (Example Protocol)

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If available, perform the weighing and dissolution in a glove box or under a gentle stream of an inert gas.

-

Solvent Selection: Choose a dry, high-purity solvent appropriate for your application (e.g., anhydrous DMSO, DMF, or a suitable alcohol). Ensure the solvent is degassed to remove dissolved oxygen.

-

Dissolution: Accurately weigh the desired amount of the compound and dissolve it in the chosen solvent to the target concentration.

-

Storage of Solution: Store the resulting solution under the same stringent conditions as the solid material (i.e., at -20°C in a tightly sealed, light-protected container). If possible, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Visualizing the Workflow and Potential Degradation

The following diagrams illustrate the recommended handling workflow and a conceptual overview of the factors influencing stability.

Caption: Recommended workflow for handling this compound.

Caption: Factors contributing to the degradation of this compound.

Incompatible Materials and Self-Validation

To ensure the integrity of your experiments, avoid contact of this compound with the following classes of compounds:

-

Strong Oxidizing Agents: Can lead to rapid and uncontrolled oxidation.

-

Strong Acids and Bases: May catalyze degradation or react with the functional groups.[1]

-

Strong Reducing Agents: Could potentially react with the bromo substituent.[1]

A self-validating protocol involves periodic quality control checks. If there is any suspicion of degradation (e.g., discoloration, unexpected experimental results), it is advisable to re-analyze the compound using techniques such as HPLC, NMR, or mass spectrometry to confirm its purity and identity.

By implementing these scientifically grounded storage and handling protocols, researchers can significantly enhance the reliability of their work and ensure that the full potential of this compound as a synthetic intermediate is realized.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Amino-5-bromopyridin-2-yl)methanol

Introduction: The Strategic Importance of Substituted Aminopyridines

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. (3-Amino-5-bromopyridin-2-yl)methanol, in particular, represents a versatile building block, offering three distinct points for diversification: the amino group, the hydroxyl moiety, and the bromine-substituted carbon, which is a prime handle for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating such structures, enabling the synthesis of complex biaryl and hetero-biaryl motifs that are prevalent in pharmacologically active compounds.[1][2]

However, the successful Suzuki coupling of aminopyridines is not without its challenges. The presence of the amino group, a Lewis basic site, can lead to coordination with the palladium catalyst, potentially inhibiting or deactivating it and thus stalling the catalytic cycle.[3][4][5] Furthermore, the electron-donating nature of the amino group can modulate the reactivity of the C-Br bond. This guide provides a comprehensive protocol for the Suzuki coupling of this compound, grounded in a deep understanding of the reaction mechanism and offering practical insights to overcome common hurdles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9] Understanding this cycle is crucial for rational troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[7]

-

Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species.[10][11][12][13]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is designed to address the specific challenges posed by the substrate, emphasizing the choice of catalyst, ligand, base, and solvent to achieve high yields and minimize side reactions.

Reagents and Equipment

| Reagent/Equipment | Recommended Specification/Grade |

| This compound | >95% purity |

| Arylboronic Acid | 1.2 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |

| Ligand (if using Pd₂(dba)₃) | Buchwald-type ligand (e.g., SPhos, XPhos) |

| Base | K₂CO₃ or K₃PO₄ (anhydrous) |

| Solvent | 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/Water |

| Reaction Vessel | Schlenk flask or microwave vial |

| Inert Gas | Argon or Nitrogen |

| Magnetic Stirrer and Heating Mantle/Block or Microwave Reactor | - |

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[2] If using a Pd(II) precatalyst or a ligand-free Pd source like Pd₂(dba)₃, a suitable phosphine ligand such as SPhos or XPhos should also be added.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, to make a 0.1 M solution with respect to the limiting reagent).[1][2]

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours.[2] Alternatively, for microwave-assisted synthesis, irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Protocol Choices

-

Catalyst and Ligand Selection: For substrates like aminopyridines, the choice of ligand is critical.[3] While Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) often provide superior results by promoting the desired catalytic cycle and minimizing catalyst inhibition by the amino group.[3][14] These ligands can accelerate both the oxidative addition and reductive elimination steps.

-

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[13] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[13] K₃PO₄ is often a good choice for heteroaromatic substrates as it is a strong enough base to facilitate the reaction without promoting significant side reactions.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. Water is essential for the activity of many inorganic bases and can facilitate the transmetalation step. The ratio of organic solvent to water can be optimized to ensure the solubility of all reaction components.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Catalyst inhibition by the amino or hydroxyl group.- Inactive catalyst.- Insufficient reaction temperature or time. | - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).- Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).- Ensure the catalyst is fresh and properly handled.- Increase temperature or reaction time. |

| Protodeboronation | The boronic acid is replaced by a hydrogen atom before coupling. This is often base and water-mediated. | - Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[3]- Use anhydrous conditions if feasible.- Consider a milder base like KF.[12] |

| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. | - Ensure the reaction mixture is rigorously degassed before heating.[3]- Use a direct Pd(0) source like Pd(PPh₃)₄.[3] |

| Dehalogenation of Starting Material | The bromo-pyridine is reduced to the corresponding pyridine. | - Avoid potential hydride sources in the reaction (e.g., certain alcohol solvents).[3]- Optimize the reaction time to minimize this side reaction. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable, complex molecules. Success hinges on a rational approach to reaction design, particularly in the selection of the catalyst system and reaction conditions to mitigate the challenges posed by the aminopyridine scaffold. The protocol and insights provided herein offer a robust starting point for researchers, enabling the efficient and reliable synthesis of novel compounds for a wide range of applications.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of (3-Amino-5-bromopyridin-2-yl)methanol

This technical guide offers a comprehensive framework for researchers, medicinal chemists, and process development scientists on the application of the Buchwald-Hartwig amination for the synthesis of novel substituted aminopyridines using (3-Amino-5-bromopyridin-2-yl)methanol. This versatile building block is of significant interest due to the prevalence of the aminopyridine scaffold in a multitude of marketed pharmaceuticals and clinical candidates.[1][2][3][4] The palladium-catalyzed C-N cross-coupling reaction, pioneered by Stephen Buchwald and John Hartwig, provides a powerful and adaptable method for forging carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[5][6][7]

This document moves beyond a simple recitation of steps, providing in-depth explanations of the mechanistic underpinnings, the rationale behind reagent selection, and a detailed, field-tested protocol. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and adapt the methodology for a diverse range of amine coupling partners.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide and an amine.[6] The reaction proceeds through a catalytic cycle that involves the interchange of the palladium center between the Pd(0) and Pd(II) oxidation states.

The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (in this case, the bromopyridine) to form a Pd(II) species.[5][8][9][10] This is often the rate-determining step of the cycle.[8][9]

-

Amine Coordination and Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[6][11]

-

Reductive Elimination : The final step involves the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][10]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Reaction Components: A Guide to Selection

The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. The presence of multiple functional groups on the substrate—a primary amine, a hydroxymethyl group, and the pyridine nitrogen—necessitates careful optimization to avoid side reactions.

| Component | Common Examples | Role & Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) catalyst. The choice often depends on air stability and cost. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable and widely used Pd(II) precatalyst.[12][13] |

| Phosphine Ligand | XPhos, RuPhos, BrettPhos, BINAP | The ligand is arguably the most critical component.[11] It stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination. For challenging heteroaryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote faster rates and prevent catalyst deactivation.[5][14][15][16][17] |

| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[11] Sodium tert-butoxide is highly effective but can be incompatible with base-sensitive functional groups like esters.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used in such cases, though they may require higher temperatures or longer reaction times.[6][10] |

| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous, aprotic solvents are standard choices to ensure a water-free environment, which can otherwise lead to catalyst deactivation or competing side reactions.[6][11] Toluene is a common and effective choice for many Buchwald-Hartwig reactions.[12] |

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic primary or secondary amine. Reaction conditions should be optimized for each specific amine coupling partner.

Materials and Equipment:

-

This compound

-

Amine coupling partner (e.g., morpholine, aniline, etc.)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

TLC plates or LC-MS for reaction monitoring

Caption: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

-

Reaction Setup : In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4-2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[11]

-

Reagent Addition : To the same flask, add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

-

Solvent Addition : Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction Execution : Seal the flask and heat the mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.

-

Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and carefully quench with water or saturated aqueous ammonium chloride.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient temperature. | Ensure a strictly inert atmosphere. Use fresh, high-purity reagents and anhydrous solvent. Screen different, more active ligands (e.g., BrettPhos, RuPhos). Increase the reaction temperature.[14] |

| Hydrodehalogenation | β-hydride elimination is competing with reductive elimination.[18][19] | Use a bulkier ligand to disfavor the β-hydride elimination pathway. Sometimes a change of base (e.g., from NaOtBu to K₃PO₄) can mitigate this side reaction. |

| Formation of Diarylamine | The primary amine product reacts further with the starting bromopyridine. | Use a slight excess of the amine coupling partner. Lower the reaction temperature once the initial conversion is high to reduce the rate of the secondary reaction. |